

The Rise and Fall of Zenarestat: An Aldose Reductase Inhibitor's Journey

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An In-depth Technical Guide on the Discovery and History of **Zenarestat** as an Aldose Reductase Inhibitor

Abstract

Zenarestat (also known as FR-74366 and FK-366) emerged as a potent, orally active aldose reductase inhibitor (ARI) from the research laboratories of Fujisawa Pharmaceutical Co. in the late 1980s. As a quinazoline derivative, it represented a significant effort in the quest to mitigate chronic diabetic complications, including neuropathy, retinopathy, and nephropathy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **Zenarestat**. It details the scientific rationale behind its mechanism of action, the experimental protocols employed in its evaluation, and a summary of its preclinical and clinical findings. The document is intended for researchers, scientists, and drug development professionals interested in the history and science of aldose reductase inhibition.

Introduction: The Aldose Reductase Hypothesis and the Promise of Zenarestat

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, one of which is the increased flux of glucose through the polyol pathway.[1] Aldose reductase, the first and rate-limiting enzyme in this pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[2] Under normoglycemic conditions, this pathway is of minor significance; however, in the hyperglycemic state, the accumulation of intracellular sorbitol is thought to



induce osmotic stress and a cascade of downstream pathological events. These include increased oxidative stress, formation of advanced glycation end-products (AGEs), and activation of protein kinase C (PKC), all of which contribute to the pathogenesis of diabetic complications.

The inhibition of aldose reductase, therefore, presented a promising therapeutic strategy to prevent or ameliorate these long-term complications. **Zenarestat** was developed as a potent and selective inhibitor of this enzyme, with the hope of offering a targeted therapy for patients with diabetes.

Discovery and Development History

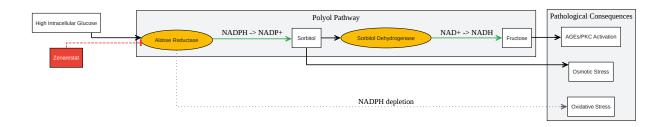
Zenarestat was synthesized and developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan.[3] Early preclinical studies demonstrated its high potency against aldose reductase.[4] Subsequently, Fujisawa licensed the development and marketing rights for **Zenarestat** for the treatment of diabetic neuropathy in the USA, Europe, and other regions to Parke-Davis (later acquired by Pfizer).[5]

Phase III clinical trials for diabetic neuropathy commenced in Japan, the USA, and Europe.[5] However, in October 2000, Pfizer suspended the development of **Zenarestat** in the US and Europe due to observations of renal toxicity in a subset of patients, particularly at the highest dose of 1200 mg/day.[5] Despite the discontinuation in the West, Fujisawa continued with Phase III trials in Japan at a lower dose (600 mg/day).[5] An eyedrop formulation was also being developed for diabetic retinopathy.[5] Ultimately, the development of **Zenarestat** was terminated.[6]

Mechanism of Action: Inhibition of the Polyol Pathway

Zenarestat functions as a reversible, mixed-type inhibitor of aldose reductase.[4] By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of sorbitol accumulation.





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Caption: Inhibition of the Polyol Pathway by **Zenarestat**.

Preclinical Data In Vitro Efficacy

Zenarestat demonstrated potent inhibition of aldose reductase from various sources.

Enzyme Source	IC50	Reference
Rat Sciatic Nerve	3.6 nmol/L	[4]
Rat Lens	4.4 nmol/L	[4]
Human Erythrocyte	1.6 μmol/L	[4]
Rat Lens (sorbitol accumulation)	39 μmol/L	[4]
Rat Sciatic Nerve (sorbitol accumulation)	17 μmol/L	[4]

In Vivo Efficacy in Animal Models



Oral administration of **Zenarestat** to streptozotocin (STZ)-induced diabetic rats led to a dose-dependent reduction in sorbitol levels in various tissues.

Tissue	ED50 (mg/kg)	Reference	
Sciatic Nerve	3.7	[4]	
Lens	23	[4]	
Retina	52	[4]	
Renal Cortex	62	[4]	

Long-term administration of **Zenarestat** in diabetic rats showed a delay in cataract formation and an improvement in reduced motor nerve conduction velocity (MNCV).[4] In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, 32 mg/kg of **Zenarestat** improved nerve dysfunction and reduced nerve sorbitol accumulation.[7]

Pharmacokinetics

Species	Parameter	Value	Reference
Rat	Bioavailability	93%	[8]
Terminal elimination half-life	6 h	[8]	
Total Clearance (male chronic diabetic)	42.2 ml/hr/kg	[9]	
Dog	Bioavailability	65%	[8]
Terminal elimination half-life	6 h	[8]	

Clinical Data

Pharmacokinetics in Humans

In healthy volunteers, **Zenarestat** exhibited linear pharmacokinetics. Following a 600mg oral dose, the mean bioavailability parameters were:



Parameter	Value	Reference
AUC0-12h	228 μg•h/ml	[5]
tmax	1.9 h	[5]
Cmax	58 mg/L	[5]
t½	11.3 h	[5]
Urinary recovery (unchanged drug)	27.2%	[5]

Food intake was found to decrease the AUC by 29% and increase clearance by 99%.[5]

Efficacy in Diabetic Neuropathy

A 52-week, randomized, placebo-controlled, double-blinded, multi-dose clinical trial was conducted in patients with mild to moderate diabetic peripheral neuropathy.[10] The study demonstrated dose-dependent increases in sural nerve **Zenarestat** levels and sorbitol suppression, which were accompanied by a significant improvement in nerve conduction velocity (NCV).[10] Doses that produced greater than 80% sorbitol suppression were associated with a significant increase in the density of small-diameter myelinated nerve fibers. [10]

Another multicentered trial, which was terminated early, also showed that patients treated with **Zenarestat** had a slowing of or improvement in neuropathy at 12 months as assessed by NCSs.[11][12]

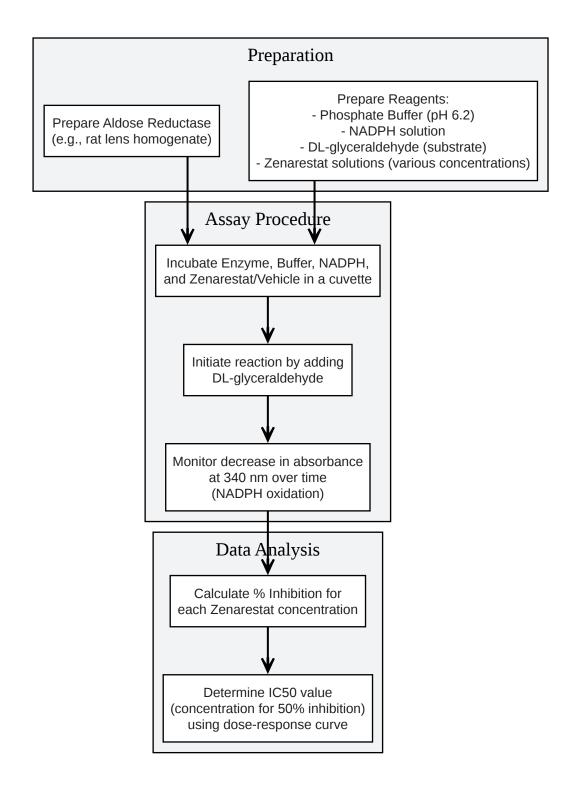


Nerve Conduction Parameter (Placebo Group Change at 12 months)	Change	P-value	95% CI	Reference
Sural Sensory Velocity	-0.65 m/s	0.0008	-1.04 to -0.27	[13]
Median Sensory Amplitude	-0.80 μV	0.0021	-1.3 to -0.29	[13]
Median Distal Motor Latency	+0.18 ms	0.002	0.09 to 0.28	[13]

Experimental Protocols Aldose Reductase Inhibition Assay (General Protocol)

This protocol is a general representation based on common methodologies for determining aldose reductase inhibitory activity.





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Caption: Workflow for Aldose Reductase Inhibition Assay.

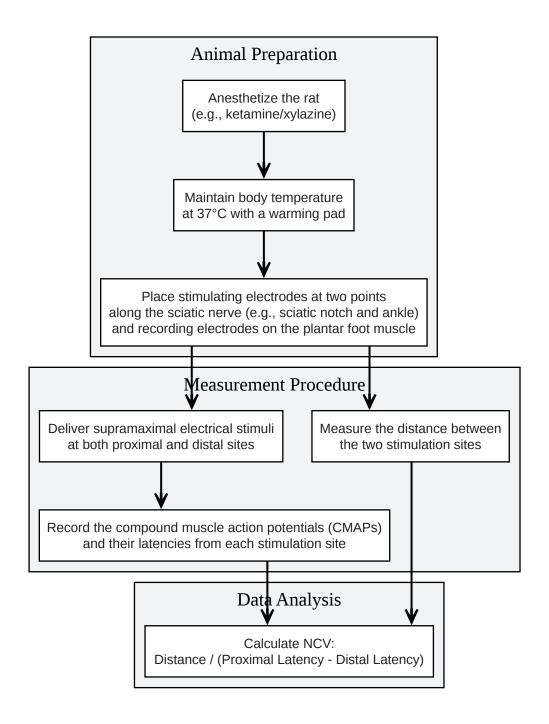


- Enzyme Preparation: A 10% homogenate of rat lenses is prepared in 0.1 M phosphate buffer (pH 7.4). The homogenate is centrifuged, and the supernatant containing aldose reductase is used for the assay.[3]
- Reaction Mixture: In a quartz cuvette, 0.7 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 25x10-5 M NADPH, 0.1 mL of the lens supernatant, and 0.1 mL of the test compound (Zenarestat at various concentrations) or vehicle are mixed.[3]
- Reaction Initiation: The enzymatic reaction is initiated by adding 0.1 mL of 5x10-4 M DL-glyceraldehyde as the substrate.[3]
- Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 3 minutes at 30-second intervals using a spectrophotometer.[3]
- Calculation: The percentage of inhibition is calculated for each concentration of Zenarestat, and the IC50 value is determined from the dose-response curve.

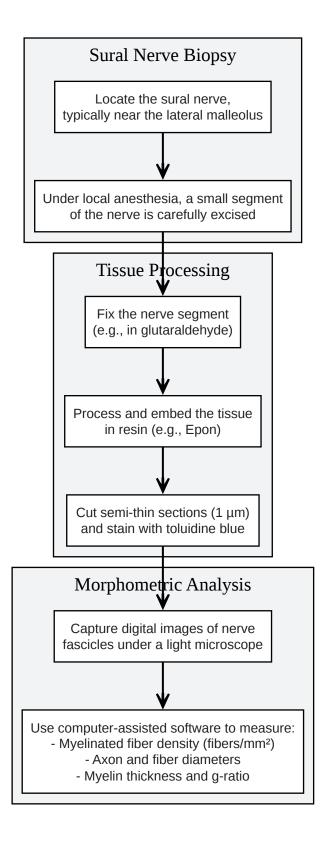
Nerve Conduction Velocity (NCV) Measurement in Rats (General Protocol)

This protocol is a general representation based on common methodologies for measuring NCV in rodent models of diabetic neuropathy.









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